Ethyl 3-methyl-5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)thiophene-2-carboxylate
Description
Ethyl 3-methyl-5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)thiophene-2-carboxylate is a thiophene-based derivative featuring a 4-methyl-1,2,3-thiadiazole carboxamido substituent at position 5, a methyl group at position 3, and an ethyl carboxylate ester at position 2 of the thiophene ring.
Properties
IUPAC Name |
ethyl 3-methyl-5-[(4-methylthiadiazole-5-carbonyl)amino]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S2/c1-4-18-12(17)9-6(2)5-8(19-9)13-11(16)10-7(3)14-15-20-10/h5H,4H2,1-3H3,(H,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKONGMXDSSWHQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC(=O)C2=C(N=NS2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-methyl-5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)thiophene-2-carboxylate is a compound that has garnered interest due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The compound features a thiophene ring substituted with a carboxamide group derived from a thiadiazole moiety. Its structure can be represented as follows:
Anticancer Activity
Research has demonstrated that derivatives of thiadiazole and thiophene exhibit significant anticancer properties. This compound has been tested against various cancer cell lines, showing promising results:
- Cell Lines Tested :
- Human leukemia (HL-60)
- Mouse lymphocytic leukemia (L1210)
- Chinese hamster ovary (CHO)
The compound exhibited IC50 values indicating moderate to strong cytotoxic effects. For instance, compounds similar in structure have shown IC50 values ranging from 0.15 μM to 1.98 μM depending on the specific substitutions on the thiadiazole ring .
Antiviral Activity
The compound has also been evaluated for its antiviral potential. Studies indicate that thiadiazole derivatives possess significant activity against Tobacco Mosaic Virus (TMV), with some derivatives achieving up to 61% induction potency at concentrations of 50 µg/mL. The presence of the thiophene moiety is believed to enhance this activity compared to other tested compounds .
The mechanism by which this compound exerts its biological effects is multifaceted:
- Cytotoxicity : The compound appears to induce apoptosis in cancer cells through the activation of caspases and inhibition of cell cycle progression.
- Antiviral Mechanism : It may inhibit viral replication by interfering with viral protein synthesis and assembly, potentially through direct interaction with viral components.
Case Study 1: Anticancer Efficacy
In a study examining the anticancer efficacy of various thiadiazole derivatives, this compound was found to be one of the most potent compounds against human glioblastoma U251 cells. The study reported an IC50 value significantly lower than standard treatments like doxorubicin .
Case Study 2: Antiviral Activity Against TMV
Another investigation focused on the antiviral properties of the compound against TMV. The results indicated that it not only inhibited viral replication but also acted as a plant elicitor, enhancing the plant's own defense mechanisms against viral pathogens .
Comparative Data Table
Scientific Research Applications
Biological Activities
Ethyl 3-methyl-5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)thiophene-2-carboxylate exhibits several notable biological activities:
- Antifungal Activity : The compound has demonstrated effectiveness against various fungal pathogens.
- Antiviral Properties : It shows potential in inhibiting viral replication.
- Insecticidal Effects : The compound can act as an insecticide, targeting specific pest species.
These activities are largely attributed to the presence of the thiadiazole ring, which is known for its broad spectrum of biological properties.
Applications in Agriculture
The compound's applications in agriculture are primarily focused on its role as an agrochemical agent. It has been studied for its herbicidal and growth-regulating effects:
- Herbicidal Activity : Research indicates that it can selectively inhibit weed growth without harming crops like rice and maize. For instance, in field trials, the compound was effective against major weed species while leaving desirable crops unharmed .
Case Study: Herbicidal Efficacy
| Crop | Weed Targeted | Application Rate | Result |
|---|---|---|---|
| Rice | Echinochloa spp. | 500 L/ha | Weeds destroyed; crops unharmed |
| Maize | Setaria spp. | 500 L/ha | Effective weed control |
Applications in Medicine
In the medical field, this compound has shown promise as a therapeutic agent:
- Antimicrobial Studies : The compound has been evaluated for its antimicrobial properties against various bacterial strains. In vitro studies revealed that it exhibits strong activity against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis .
Case Study: Antimicrobial Activity
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 1.95 | 3.91 |
| Enterococcus faecalis | 15.62 | >62.5 |
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step organic reactions that allow for structural modifications to enhance its biological activities or alter its application scope.
Synthesis Pathway Overview
- Starting Materials : Thiophene derivatives and thiadiazole precursors.
- Reagents : Various coupling agents and solvents.
- Characterization Techniques : Infrared spectroscopy (IR), proton nuclear magnetic resonance (NMR), and single-crystal X-ray diffraction.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s distinctiveness lies in its 4-methyl-1,2,3-thiadiazole-5-carboxamido group, which differentiates it from structurally related thiophene derivatives. Key comparisons include:
Physicochemical Properties
- Polarity : The thiadiazole carboxamido group in the target compound enhances polarity compared to alkyl- or aryl-substituted analogs, improving aqueous solubility .
- Melting Points : Thiadiazole derivatives typically exhibit higher melting points (e.g., >150°C) due to strong intermolecular H-bonding , whereas alkylthio-substituted analogs (e.g., ) show lower melting ranges (80–120°C).
- Stability : Thiadiazoles are resistant to hydrolysis under mild conditions, unlike esters or amides in other derivatives .
Q & A
Q. Basic
- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, N–H stretching in carboxamide at ~3300 cm⁻¹) .
- ¹H/¹³C NMR : Confirms substitution patterns on thiophene and thiadiazole rings. For example, ethyl ester protons appear as a quartet at ~4.3 ppm, and methyl groups resonate at ~2.5 ppm .
- X-ray Crystallography : Resolves molecular geometry and confirms stereochemistry. Tools like SHELXL and WinGX are used for refinement .
How can SHELXL be optimized for refining the crystal structure of this thiophene derivative?
Q. Advanced
- Parameterization : Use anisotropic displacement parameters for non-H atoms. Apply restraints for disordered regions (e.g., ethyl groups) .
- Twinning : For twinned crystals, apply the TWIN/BASF commands in SHELXL. Validate with the R1 factor and check for systematic errors using PLATON .
- Validation : Run checkCIF to identify geometric outliers (e.g., bond-length mismatches >3σ) and correct ADPs .
How to resolve contradictions in spectral data during structure elucidation?
Q. Advanced
- Cross-Validation : Compare NMR/IR data with X-ray-derived bond lengths and angles. For example, a discrepancy in carbonyl stretching frequencies may indicate polymorphism or solvent effects .
- Hydrogen Bonding Analysis : Use graph-set notation (e.g., R₂²(8) motifs) to identify intermolecular interactions that influence spectral shifts .
- Dynamic Effects : Consider variable-temperature NMR to assess conformational flexibility in solution vs. rigid crystal structures .
What strategies address low yield in the cyclization step during synthesis?
Q. Advanced
- Catalyst Optimization : Use triethylamine or sodium acetate to deprotonate intermediates and accelerate cyclization .
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing transition states. Avoid protic solvents that may hydrolyze intermediates .
- Microwave Assistance : Reduce reaction time (e.g., 10–15 min vs. 5 h under reflux) while maintaining yields >70% .
How to analyze hydrogen bonding networks in the crystal lattice of this compound?
Q. Advanced
- Graph Set Analysis : Classify hydrogen bonds (e.g., D , S , R motifs) using Etter’s formalism. For example, N–H···O bonds in carboxamides often form R₂²(8) rings .
- Software Tools : Mercury (CCDC) or CrystalExplorer visualize packing diagrams and quantify interaction energies (e.g., π-π stacking vs. H-bonding contributions) .
- Thermal Motion : Correlate ADP ellipsoids with hydrogen bond strength. Strong H-bonds exhibit lower displacement parameters for donor/acceptor atoms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
